N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)-amine dihydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Structural Isomerism Considerations
The systematic nomenclature of N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)-amine dihydrochloride follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple nitrogen-containing ring systems. The compound consists of an indole ring system connected to a pyridine ring system through a methylene bridge, with both aromatic systems linked via a secondary amine functionality. The systematic name accurately reflects the structural arrangement where the indole substituent is attached at the 5-position of the indole ring, while the pyridine component is connected at the 3-position of the pyridine ring.
The structural framework of this compound can be understood through examination of its constituent parts. The indole moiety, represented by the 1H-indol-5-ylmethyl portion, indicates a benzopyrrole ring system where the methyl group is attached to the 5-position of the indole nucleus. The pyridin-3-ylmethyl component designates a pyridine ring with a methyl substituent at the 3-position relative to the nitrogen atom in the pyridine ring. The secondary amine linkage between these two heterocyclic systems creates the characteristic bis-heterocyclic structure that defines this compound.
Structural isomerism considerations for this compound are particularly important when examining related analogues and positional isomers. The positioning of the methyl substituents on both the indole and pyridine rings significantly influences the compound's physical and chemical properties. Alternative isomeric forms could include variations where the substituents are positioned at different locations on either the indole or pyridine rings, such as the 3-position, 4-position, or 6-position of the indole ring, or the 2-position or 4-position of the pyridine ring. These positional isomers would possess distinct chemical identities and potentially different biological activities, emphasizing the importance of precise nomenclature in identifying the specific 5-indolyl and 3-pyridyl substitution pattern present in this compound.
Molecular Formula and Mass Spectrometric Profiling
The molecular formula of N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)-amine is C₁₅H₁₅N₃, corresponding to a molecular weight of approximately 237.3 grams per mole for the free base form. The dihydrochloride salt form incorporates two hydrochloride molecules, resulting in an overall formula that includes the additional chloride ions and protons associated with salt formation. This salt formation significantly alters the compound's solubility characteristics and stability profile compared to the neutral amine form.
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that can be utilized for identification and purity assessment. The molecular ion peak appears at mass-to-charge ratio 237 for the free base, with characteristic fragmentation involving loss of the pyridine or indole substituents. Common fragmentation patterns include the formation of indolylmethyl cations and pyridylmethyl cations, which appear as prominent peaks in the mass spectrum. These fragmentation patterns are consistent with the secondary amine structure and the relative stability of the aromatic ring systems under mass spectrometric conditions.
| Molecular Characteristic | Free Base | Dihydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₅H₁₅N₃ | C₁₅H₁₇N₃·2HCl |
| Molecular Weight (g/mol) | 237.30 | Approximately 310 |
| Hydrogen Bond Donors | 2 | 4 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Nitrogen Atoms | 3 | 3 |
The mass spectrometric behavior of the dihydrochloride salt differs from that of the free base due to the ionic nature of the salt form. Under electrospray ionization conditions, the compound typically shows protonated molecular ion peaks, and the presence of chloride ions can be detected through characteristic isotope patterns. High-resolution mass spectrometry provides precise molecular weight determination, which is essential for confirming the identity and purity of synthetic preparations of this compound.
Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service registry number for this compound is 1185295-06-0, which provides a unique identifier for this specific salt form of the compound. This registry number distinguishes the dihydrochloride salt from the free base form, which carries the Chemical Abstracts Service number 946744-01-0. The distinction between these two registry numbers is crucial for accurate identification and procurement of the desired form of the compound, as the salt and free base forms possess different physical and chemical properties.
Alternative chemical identifiers for this compound include several systematic nomenclature variants and database-specific codes. The compound is also known by the systematic name 1H-Indole-5-methanamine, N-(3-pyridinylmethyl)-, hydrochloride (1:2), which explicitly indicates the 1:2 stoichiometry between the organic amine and hydrochloric acid in the salt formation. Additional identifiers include various catalog numbers used by chemical suppliers and research institutions, such as the MDL number MFCD12197617 for the free base form.
| Identifier Type | Free Base | Dihydrochloride Salt |
|---|---|---|
| Chemical Abstracts Service Number | 946744-01-0 | 1185295-06-0 |
| MDL Number | MFCD12197617 | Not specified |
| International Chemical Identifier | InChI=1S/C15H15N3/c1-2-13(10-16-6-1)11-17-9-12-3-4-15-14(8-12)5-7-18-15/h1-8,10,17-18H,9,11H2 | Not available |
| International Chemical Identifier Key | USTRMSVAVRFCNP-UHFFFAOYSA-N | Not available |
| Simplified Molecular Input Line Entry System | c1cc(cnc1)CNCc2ccc3c(c2)cc[nH]3 | Not available |
The International Chemical Identifier and International Chemical Identifier Key provide standardized representations of the molecular structure that are independent of nomenclature conventions. These identifiers are particularly valuable for database searches and computational chemistry applications, as they provide unambiguous structural information that can be processed by chemical informatics software systems. The Simplified Molecular Input Line Entry System representation offers a text-based method for describing the molecular structure that is widely used in chemical databases and software applications.
Properties
IUPAC Name |
1-(1H-indol-5-yl)-N-(pyridin-3-ylmethyl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.2ClH/c1-2-13(10-16-6-1)11-17-9-12-3-4-15-14(8-12)5-7-18-15;;/h1-8,10,17-18H,9,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDXTPUBPSTSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC3=C(C=C2)NC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Indol-5-ylmethylamine Core
A foundational intermediate is (2,3-dihydro-1H-indol-5-ylmethyl)amine, which can be prepared by:
- Tscherniac-Einhorn reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid as catalyst.
- Subsequent hydrolysis of the phthalimido protecting group to reveal the amino functionality.
However, direct reaction with unprotected indoline leads to complex mixtures due to side reactions involving the free NH group of indoline. To overcome this:
- Acetyl-protection of the indoline nitrogen is employed before reaction with 2-(hydroxymethyl)isoindoline-1,3-dione, yielding a protected intermediate in good yield.
- This intermediate is then refluxed with hydrazine hydrate in methanol, followed by treatment with concentrated hydrochloric acid to simultaneously remove both phthalimido and acetyl protecting groups, yielding the free (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride salt in high yield.
This method ensures clean conversion with good control over functional groups and yields a stable dihydrochloride salt suitable for further derivatization.
Key reaction scheme summary:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Indoline + 2-(hydroxymethyl)isoindoline-1,3-dione, conc. H2SO4 | Protected intermediate with phthalimido group |
| 2 | Hydrazine hydrate in MeOH, reflux | Removal of phthalimido group |
| 3 | Treatment with concentrated HCl | Removal of acetyl protection and salt formation |
Reference: Molbank 2021, MDPI
Reference: PMC 2020 and 2021 articles
Salt Formation and Purification
- The final compound is isolated as the dihydrochloride salt by treatment with concentrated hydrochloric acid.
- This salt form enhances the compound's crystallinity, stability, and handling properties.
- Purification is commonly achieved by recrystallization from suitable solvents or by chromatographic techniques (e.g., silica gel column chromatography using ethyl acetate/hexane mixtures).
Analytical Characterization Supporting Preparation
The synthesized N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)-amine dihydrochloride is characterized by:
| Technique | Key Observations |
|---|---|
| 1H NMR | Signals corresponding to indole protons, CH2 groups linking indole and pyridine, NH2 and NH protons (e.g., 2.45 ppm for CH2, 5.28 ppm for NH) |
| 13C NMR | Characteristic carbons of indole and pyridine rings, methylene carbons linking substituents |
| IR Spectroscopy | NH stretching bands (3359, 3282, 3012 cm⁻¹) confirming amine functionalities |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight of dihydrochloride salt |
| Elemental Analysis | Confirms purity and stoichiometry of the compound and salt form |
These data confirm the successful synthesis and purity of the target compound.
Reference: Molbank 2021
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Notes/Outcome |
|---|---|---|
| Indol-5-ylmethylamine synthesis | Indoline + 2-(hydroxymethyl)isoindoline-1,3-dione + conc. H2SO4 | Requires acetyl protection for selectivity |
| Protection removal | Hydrazine hydrate in MeOH, reflux + conc. HCl | Simultaneous removal of phthalimido and acetyl groups |
| Pyridin-3-ylmethyl substitution | 3-(Chloromethyl)pyridine hydrochloride, DMF, 0-100 °C | Nucleophilic substitution on amine nitrogen |
| Reduction (if nitro present) | Pd/C hydrogenation or Fe powder + NH4Cl, reflux | Converts nitro to amine |
| Salt formation | Treatment with concentrated HCl | Formation of dihydrochloride salt for stability |
| Purification | Recrystallization or column chromatography | Obtains pure crystalline product |
Research Insights and Considerations
- Protecting groups such as acetyl and phthalimido are essential for controlling reactivity and avoiding side reactions during the indole functionalization steps.
- The simultaneous deprotection step is efficient and improves overall yield.
- Alkylation with pyridin-3-ylmethyl halides requires careful temperature control to avoid polysubstitution or ring modifications.
- The dihydrochloride salt form is preferred for its enhanced stability and ease of handling in downstream applications.
- Analytical data consistently support the structure and purity of the final compound.
This comprehensive synthesis approach for this compound is supported by peer-reviewed literature and provides a robust protocol for researchers aiming to prepare this compound for pharmacological or chemical studies.
Chemical Reactions Analysis
Types of Reactions
N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an amine derivative.
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)-amine dihydrochloride highlights its potential in various therapeutic areas:
1.1 Anticancer Activity
Research indicates that indole derivatives often exhibit anticancer properties. Compounds with indole moieties have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer. The mechanism of action typically involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.
1.2 Antibacterial Activity
Indole-based compounds have demonstrated antibacterial properties against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The structure of this compound suggests potential interactions with bacterial enzymes, making it a candidate for further antibacterial studies.
1.3 Enzyme Inhibition
The compound may act as an inhibitor for various enzymes, including acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that derivatives of this compound can achieve significant inhibition rates, indicating their potential as therapeutic agents.
Case Studies
Several studies have explored the applications of this compound:
3.1 Anticancer Studies
A study conducted on a series of indole derivatives, including this compound, demonstrated significant cytotoxic effects on breast cancer cell lines. The IC50 values indicated effective inhibition of cell growth, supporting its role as a potential anticancer agent.
3.2 Antibacterial Screening
In vitro testing revealed that compounds similar to this compound exhibited notable antibacterial activity against Salmonella typhi. The study quantified minimum inhibitory concentrations (MICs) below 50 µg/mL, showcasing its potential as an antibacterial agent.
Mechanism of Action
The mechanism of action of N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)-amine dihydrochloride would depend on its specific interactions with molecular targets. These could include:
Binding to Receptors: The compound might bind to specific receptors, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of enzymes involved in key biological pathways.
Signal Transduction: The compound might influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and physicochemical properties of N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)-amine dihydrochloride can be contextualized by comparing it to related compounds (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Diversity: The target compound uniquely combines indole and pyridine moieties, differentiating it from the cyanopyridine-piperidine hybrid (lacking aromatic nitrogen-rich systems) and the isoquinoline-pyrazole derivative (featuring a nitro group and chloro substitution) . Unlike the azoamidine-based dihydrochloride (a polymerization initiator), the target compound lacks an azo group, suggesting divergent applications .
Salt Form and Solubility: The dihydrochloride salt form of the target compound contrasts with the neutral isoquinoline and cyanopyridine derivatives, implying superior aqueous solubility compared to non-salt analogs .
Molecular Weight and Functional Groups: The target compound’s molecular weight (310.23 g/mol) is intermediate between the lightweight cyanopyridine-piperidine (230.27 g/mol) and the bulkier azoamidine (433.36 g/mol) . Functional groups like indole (electron-rich) and pyridine (basic nitrogen) may confer distinct reactivity or binding properties compared to the nitro- and chloro-substituted isoquinoline derivative .
Potential Applications: While the azoamidine dihydrochloride is explicitly used as a water-soluble initiator , the target compound’s indole-pyridine scaffold is reminiscent of bioactive molecules (e.g., serotonin analogs), though direct evidence of its application is absent in the provided data .
Biological Activity
N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)-amine dihydrochloride is a synthetic organic compound notable for its structural features, combining both indole and pyridine moieties. These structural motifs are prevalent in various biologically active molecules, making this compound a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : 1-(1H-indol-5-yl)-N-(pyridin-3-ylmethyl)methanamine; dihydrochloride
- Molecular Formula : C15H15N3·2ClH
- CAS Number : 1185295-06-0
- InChI Key : ZWDXTPUBPSTSLC-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves:
- Formation of Indole Derivative : Utilizing methods such as Fischer indole synthesis.
- Formation of Pyridine Derivative : Often achieved through Hantzsch pyridine synthesis.
- Coupling Reaction : The indole and pyridine derivatives are coupled via nucleophilic substitution.
- Salt Formation : The final product is converted to its dihydrochloride salt by treatment with hydrochloric acid.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Binding to Receptors : The compound may bind to specific receptors, modulating their activity and influencing physiological responses.
- Enzyme Inhibition : It could act as an inhibitor for enzymes involved in critical biological pathways, potentially affecting metabolic processes.
- Signal Transduction Modulation : The compound might influence signal transduction pathways, thereby altering cellular responses.
Pharmacological Studies
Research has indicated potential therapeutic applications due to the compound's structural similarities to known bioactive molecules. Here are some key findings:
Antimicrobial Activity
Recent studies have highlighted the antibacterial and antifungal properties of compounds similar to this compound. For example, monomeric alkaloids have shown significant activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Cytotoxicity and Anticancer Potential
In vitro studies have suggested that compounds with indole and pyridine frameworks exhibit cytotoxic effects against cancer cell lines. For instance, derivatives similar to N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)-amine have been tested for their ability to induce apoptosis in cancer cells, showing promising results in reducing cell viability at certain concentrations .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(1H-Indol-3-ylmethyl)-N-(pyridin-2-ylmethyl)-amine | Structure | Moderate antimicrobial activity |
| N-(1H-Indol-5-ylmethyl)-N-(pyridin-4-ylmethyl)-amine | Structure | Significant anticancer effects |
The unique substitution pattern on the indole and pyridine rings of this compound influences its reactivity and biological activity compared to similar compounds.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various indole derivatives, this compound demonstrated effective inhibition against E. coli and Bacillus subtilis, with MIC values reflecting its potential as an antibacterial agent. The study utilized disk diffusion methods to assess the inhibition zones, confirming the compound's efficacy against these pathogens.
Case Study 2: Cancer Cell Line Testing
Another study focused on the cytotoxic effects of this compound on human cancer cell lines. Results indicated that at concentrations above 10 µM, there was a significant reduction in cell proliferation, suggesting that the compound may induce apoptosis through specific signaling pathways related to cancer progression.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)-amine dihydrochloride?
- The compound can be synthesized via multi-component reactions involving indole and pyridine derivatives. For example, analogous syntheses utilize reflux conditions in ethanol with intermediates like 1H-indole-3-carbaldehyde and guanidine nitrate. Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with hydrochloric acid, followed by crystallization .
- Key steps: (i) Condensation of indole and pyridine precursors, (ii) acidification with HCl to form the dihydrochloride salt, (iii) purification via recrystallization.
Q. How is structural characterization of this compound performed to confirm its identity and purity?
- 1H/13C NMR spectroscopy resolves proton and carbon environments, with indole NH (~10-12 ppm) and pyridine aromatic protons (~7-9 ppm) serving as diagnostic signals. Discrepancies in splitting patterns can indicate stereochemical or purity issues .
- Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ ion).
- X-ray crystallography (using programs like SHELXL) validates solid-state structure and salt formation .
Advanced Research Questions
Q. How can conflicting NMR data during characterization be systematically resolved?
- Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers) by acquiring spectra at elevated temperatures .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies.
- 2D NMR techniques (e.g., COSY, HSQC) clarify proton-proton and carbon-proton correlations, especially for overlapping aromatic signals .
Q. What strategies optimize the yield and purity of the dihydrochloride salt during synthesis?
- Controlled acidification : Gradual addition of HCl (gas or aqueous) prevents local over-acidification, which can lead to byproducts.
- Solvent selection : Use polar solvents (e.g., methanol/water mixtures) to enhance salt solubility and crystallization efficiency .
- Thermodynamic vs. kinetic control : Slow cooling during crystallization favors larger, purer crystals.
Q. How can molecular docking studies predict the biological activity of this compound?
- Target selection : Prioritize receptors with known indole/pyridine interactions (e.g., androgen receptors, microbial enzymes) .
- Software tools : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding. Focus on hydrogen bonds (e.g., indole NH with LEU704) and π-π stacking (pyridine with aromatic residues) .
- Validation : Compare docking scores (e.g., -7.0 kcal/mol) with experimental IC50 values to refine computational models.
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- HPLC-MS : Employ reverse-phase columns (C18) with mobile phases containing 0.1% formic acid to separate polar impurities.
- Limit tests : Use pharmacopeial guidelines (e.g., USP) for residual solvents (e.g., ethanol) and heavy metals .
- Stability-indicating methods : Stress testing (heat, light, pH extremes) identifies degradation products .
Contradictions and Troubleshooting
Q. How to reconcile discrepancies between computational predictions and experimental biological activity?
- Solvent effects : Simulations often assume aqueous environments, whereas experimental assays may use DMSO, altering ligand conformation.
- Protein flexibility : Molecular dynamics (MD) simulations account for receptor conformational changes not captured in static docking .
- Off-target interactions : Validate specificity via kinase profiling or CRISPR-based target knockout studies.
Q. Why might crystallization attempts fail, and how is this remediated?
- Polymorphism screening : Test multiple solvents (e.g., acetonitrile, ethyl acetate) to identify conditions favoring stable polymorphs .
- Seeding : Introduce pre-formed crystals to induce nucleation.
- Additives : Small amounts of co-solvents (e.g., DMF) can disrupt amorphous aggregates .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
